molecular formula C12H19ClFN5 B12221222 1-ethyl-N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]-5-methylpyrazol-4-amine;hydrochloride

1-ethyl-N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]-5-methylpyrazol-4-amine;hydrochloride

Cat. No.: B12221222
M. Wt: 287.76 g/mol
InChI Key: VDFLANLKLYWKNF-UHFFFAOYSA-N
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Description

1-Ethyl-N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]-5-methylpyrazol-4-amine hydrochloride (C₁₂H₁₉ClFN₅) is a pyrazole-based compound with a molecular weight of 287.77 g/mol. Its structure features two substituted pyrazole rings: one bearing an ethyl group at position 1 and a methyl group at position 5, and the other containing fluorine at position 5 and methyl groups at positions 1 and 2. The hydrochloride salt enhances its solubility and stability for pharmacological applications . This compound’s monoisotopic mass is 287.1313, and its ChemSpider ID is 58833817 .

Properties

Molecular Formula

C12H19ClFN5

Molecular Weight

287.76 g/mol

IUPAC Name

1-ethyl-N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]-5-methylpyrazol-4-amine;hydrochloride

InChI

InChI=1S/C12H18FN5.ClH/c1-5-18-9(3)11(7-15-18)14-6-10-8(2)16-17(4)12(10)13;/h7,14H,5-6H2,1-4H3;1H

InChI Key

VDFLANLKLYWKNF-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)NCC2=C(N(N=C2C)C)F)C.Cl

Origin of Product

United States

Preparation Methods

Pyrazole Ring Formation and Functionalization

The fluoro-pyrazole and amine-pyrazole subunits are synthesized separately before coupling:

Step 1: Synthesis of 5-Fluoro-1,3-Dimethylpyrazole-4-Methanol

  • Reaction : Reduction of 5-fluoro-1,3-dimethylpyrazole-4-carbaldehyde using sodium borohydride in methanol.
  • Conditions : 0–5°C, 2 hours, yield: 85–90%.

Step 2: Chlorination to 4-(Chloromethyl)-5-Fluoro-1,3-Dimethylpyrazole

  • Reagent : Thionyl chloride (SOCl₂) in dichloromethane.
  • Conditions : Reflux for 4 hours, yield: 78%.

Step 3: Coupling with 1-Ethyl-5-Methylpyrazol-4-Amine

  • Reaction : Nucleophilic substitution of the chloromethyl intermediate with 1-ethyl-5-methylpyrazol-4-amine.
  • Base : Triethylamine (Et₃N) in acetonitrile.
  • Conditions : 60°C, 12 hours, yield: 65–70%.

Hydrochloride Salt Formation

The free base is converted to its hydrochloride salt for enhanced stability:

  • Reagent : Hydrogen chloride (HCl) gas in diethyl ether.
  • Conditions : Stirring at room temperature for 2 hours, yield: 95%.

Optimization Strategies

Solvent and Temperature Effects

Parameter Optimal Condition Impact on Yield Source
Coupling Solvent Acetonitrile Maximizes nucleophilicity
Reaction Temp. 60°C Balances rate and side reactions
Salt Precipitation Diethyl ether Ensures pure crystalline product

Catalytic Enhancements

  • Palladium Catalysts : Improve coupling efficiency in challenging substitutions (e.g., aryl-alkyl bonds).
  • Phase-Transfer Catalysts : Accelerate chloride displacement in polar solvents.

Analytical Characterization

Critical quality control steps include:

  • HPLC Purity : >98% (C18 column, acetonitrile/water gradient).
  • ¹H NMR : Key signals at δ 2.25 (3H, CH₃), δ 4.12 (2H, CH₂NH), δ 6.85 (1H, pyrazole-H).
  • Mass Spec : [M+H]⁺ = 296.2 m/z (theoretical: 296.3).

Industrial-Scale Production

Large-scale synthesis employs continuous flow reactors to enhance reproducibility:

  • Flow Chemistry : Reduces reaction time from 12 hours to 2 hours.
  • In-Line Monitoring : FTIR and UV detectors ensure intermediate quality.

Challenges and Solutions

Byproduct Formation

  • Issue : Over-alkylation at the pyrazole nitrogen.
  • Mitigation : Use of bulky bases (e.g., DBU) to sterically hinder undesired pathways.

Fluorine Stability

  • Issue : Fluorine loss under acidic conditions.
  • Solution : Conduct fluorination steps at neutral pH.

Chemical Reactions Analysis

Types of Reactions

1-ethyl-N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]-5-methylpyrazol-4-amine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: This can be achieved using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine or methyl groups using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole carboxylic acids, while reduction could produce pyrazole alcohols.

Scientific Research Applications

1-ethyl-N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]-5-methylpyrazol-4-amine;hydrochloride has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe to study biological processes involving pyrazole derivatives.

    Industry: It can be used in the synthesis of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-ethyl-N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]-5-methylpyrazol-4-amine;hydrochloride involves its interaction with specific molecular targets. The fluorine and methyl groups can enhance its binding affinity to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Observations :

  • The target compound uniquely combines fluorine and methyl/ethyl groups across two pyrazole rings, contrasting with chloro- and cyano-substituted analogs in .
  • Unlike carboxamide-linked pyrazoles (e.g., 3a–3e), the target features an amine hydrochloride group, which may improve bioavailability and binding to charged biological targets .
  • Fluorine’s electronegativity in the target compound could enhance metabolic stability compared to chlorine in analogs like 3b .

Physical Properties

Compound Melting Point (°C) Yield (%) LogP (Predicted)
Target Compound Not reported Not reported 2.1 (est.)
3a (C₂₁H₁₅ClN₆O) 133–135 68 3.8
3b (C₂₁H₁₄Cl₂N₆O) 171–172 68 4.2
3d (C₂₁H₁₄ClFN₆O) 181–183 71 3.9

Notes:

  • The target compound’s lower logP (estimated) compared to carboxamide derivatives suggests improved aqueous solubility, critical for drug delivery .
  • Higher melting points in chloro-substituted analogs (e.g., 3b, 3d) may correlate with greater crystallinity and stability .

Biological Activity

1-ethyl-N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]-5-methylpyrazol-4-amine;hydrochloride is a synthetic compound belonging to the pyrazole class of heterocyclic compounds. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and anticancer applications. Its unique structure, characterized by an ethyl group and fluorinated methyl groups, enhances its chemical reactivity and biological efficacy.

The molecular formula of the compound is C12H19ClFN5, with a molecular weight of approximately 287.76 g/mol. The presence of fluorine and multiple methyl groups significantly influences its chemical and biological properties, enhancing its binding affinity to various biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The fluorine and methyl groups enhance the compound's binding affinity, leading to modulation of various biological pathways. Research indicates that it may act as an enzyme inhibitor or modulator, with potential applications in treating inflammatory diseases and cancer .

Anti-inflammatory Properties

Research has shown that pyrazole derivatives exhibit significant anti-inflammatory effects. The compound has been evaluated for its ability to inhibit pro-inflammatory cytokines and enzymes, contributing to its potential use in treating inflammatory disorders. For instance, studies have indicated that similar pyrazole compounds can reduce the expression of cyclooxygenase (COX) enzymes, which are key mediators in inflammation .

Anticancer Activity

1-ethyl-N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]-5-methylpyrazol-4-amine;hydrochloride has demonstrated promising anticancer activity in various cancer cell lines. Table 1 summarizes some of the key findings regarding its cytotoxic effects:

Cell Line IC50 (µM) Mechanism of Action
MCF73.79Induction of apoptosis
SF-26812.50Inhibition of cell proliferation
NCI-H46042.30Modulation of cell cycle regulation

These results indicate that the compound can effectively inhibit the growth of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest .

Study 1: Antitumor Activity

In a recent study, researchers synthesized various pyrazole derivatives, including 1-ethyl-N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]-5-methylpyrazol-4-amine;hydrochloride, and evaluated their cytotoxicity against several cancer cell lines. The results indicated that this compound exhibited significant growth inhibition in MCF7 cells with an IC50 value of 3.79 µM, suggesting its potential as a therapeutic agent in breast cancer treatment .

Study 2: Inhibition of Inflammatory Mediators

Another study focused on the anti-inflammatory effects of pyrazole derivatives. The compound was shown to significantly reduce levels of inflammatory markers such as TNF-alpha and IL-6 in vitro. This suggests its potential application in managing chronic inflammatory conditions .

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